molecular formula C13H19N3O3S B12128099 Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate

Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate

Katalognummer: B12128099
Molekulargewicht: 297.38 g/mol
InChI-Schlüssel: ASOYVPVSIVLCLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with 2-piperidinoacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidinoacetyl moiety can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the piperidinoacetyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole and piperidinoacetyl derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidinoacetyl moiety can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-amino-1,3-thiazole-4-carboxylate: Lacks the piperidinoacetyl moiety, which may result in different biological activities.

    2-Piperidinoacetyl derivatives: Compounds with different heterocyclic rings instead of the thiazole ring.

    Thiazole derivatives: Compounds with different substituents on the thiazole ring.

The uniqueness of this compound lies in its specific combination of the thiazole ring and the piperidinoacetyl moiety, which can result in distinct biological activities and applications.

Eigenschaften

Molekularformel

C13H19N3O3S

Molekulargewicht

297.38 g/mol

IUPAC-Name

ethyl 2-[(2-piperidin-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H19N3O3S/c1-2-19-12(18)10-9-20-13(14-10)15-11(17)8-16-6-4-3-5-7-16/h9H,2-8H2,1H3,(H,14,15,17)

InChI-Schlüssel

ASOYVPVSIVLCLP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CN2CCCCC2

Löslichkeit

>44.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.